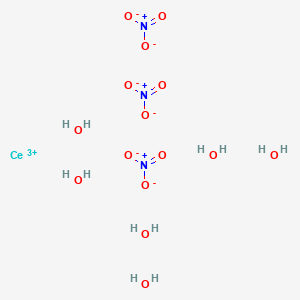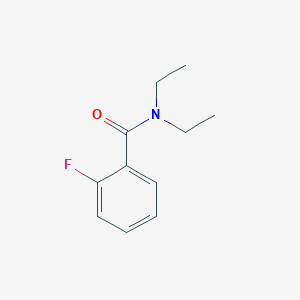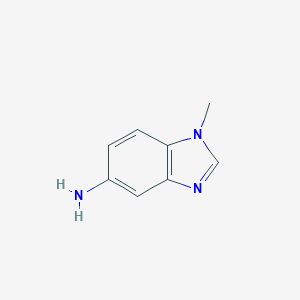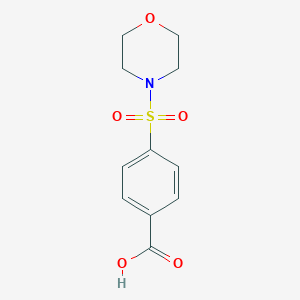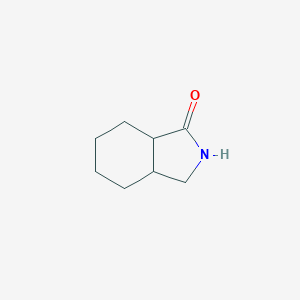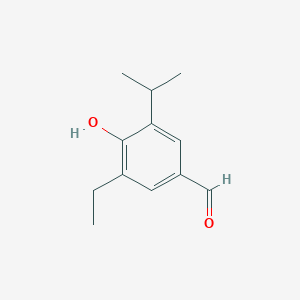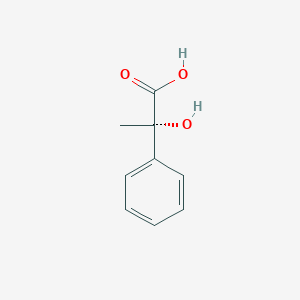
(s)-阿特罗拉克酸
描述
Synthesis Analysis
The synthesis of (S)-Atrolactic acid has been explored through various methods. Notably, a novel approach using Ce–Zr binary oxides as catalysts for the oxidation of α-methylstyrene oxide into atrolactic acid was developed, offering high activity and potential for recycling under benign conditions (Huang et al., 2020). Additionally, asymmetric synthesis evaluations using chiral inducers have demonstrated the capability to achieve high diastereomeric and enantiomeric excesses, showcasing the versatility and efficiency in synthesizing atrolactic acid (Hassine et al., 2010).
Molecular Structure Analysis
The molecular structure of (S)-Atrolactic acid is crucial for its reactivity and application in pharmaceutical synthesis. Its structure allows for the introduction of asymmetry in chemical reactions, facilitating the production of optically active compounds. The efficiency of asymmetric electrochemical carboxylation of prochiral acetophenone to produce (S)-Atrolactic acid underlines the importance of molecular structure in achieving high enantiomeric excesses through selective fixation of carbon dioxide (Zhang et al., 2009).
科学研究应用
二氧化铈-氧化锆二元氧化物催化:Huang 等人(2020 年)探索了使用 Ce-Zr 二元氧化物作为催化剂将 α-甲基苯乙烯氧化物氧化为阿特罗拉克酸,展示了高活性和循环利用潜力。这为制备具有令人满意的产量的阿特罗拉克酸提供了一种新的良性方法 (Huang 等人,2020 年)。
使用糖衍生物进行不对称合成:Kawana 和 Emoto(1967 年)研究了使用甲基碘化镁与苯乙二酸酯和糖衍生物反应的不对称合成阿特罗拉克酸。研究发现,所得的糖阿特罗内酯可以很容易地水解,以 22-38% 的旋光收率提供旋光酸 (Kawana 和 Emoto,1967 年)。
阿特罗拉克酸合成中的手性诱导:Tamai 等人(1992 年)研究了轴向手性 1,1'-联萘框架在 Prelog 的阿特罗拉克酸合成中的手性诱导能力。提出了一个修改后的空间模型来解释合成中观察到的选择性 (Tamai 等人,1992 年)。
苯乙酮的电化学羧化:Zhang 等人(2009 年)开发了一种选择性固定二氧化碳的方法,在手性生物碱存在下,由前手性苯乙酮生成阿特罗拉克酸。这种新颖的方法为光学活性阿特罗拉克酸提供了一条有效的途径 (Zhang 等人,2009 年)。
使用米曲霉蛋白酶的化学酶制剂:Feichter 等人(1991 年)利用米曲霉中的蛋白酶化学酶法制备阿特罗拉克酸和莫舍酸。该方法可以方便地分离立空间位受阻的 α-甲基-和 α-三氟甲基-扁桃酸酯,以高对映体纯度得到两种对映体的阿特罗拉克酸 (Feichter 等人,1991 年)。
高效液相色谱对映体分离:Zhang 等人(2014 年)建立了一种使用高效液相色谱对映体分离阿特罗拉克酸的方法。事实证明,该方法对于对映体分离具有高峰分辨率的阿特罗拉克酸来说既简单又经济 (Zhang 等人,2014 年)。
属性
IUPAC Name |
(2S)-2-hydroxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHELUCVWSRRS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13113-71-8 | |
| Record name | Atrolactic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013113718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-atrolactic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATROLACTIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Y6G519RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the current synthetic approaches to obtain enantiomerically pure (S)-atrolactic acid?
A1: While (S)-atrolactic acid has been studied extensively, accessing it in high enantiomeric purity can be challenging. The provided research highlights two different approaches:
- Asymmetric synthesis using chiral auxiliary: One paper [] describes a method utilizing (S)-(+)-3-hydroxytetrahydrofuran as a chiral auxiliary. This approach achieves an enantiomeric excess (ee) of 20% for (S)-atrolactic acid. While this method demonstrates the potential of using chiral auxiliaries, further optimization is needed to enhance the enantioselectivity.
- Resolution of racemic mixtures: Another study, not included in the provided excerpts but mentioned as a prominent example [], explored the resolution of racemic atrolactic acid by Prelog. While the specifics of this method aren't detailed here, it highlights an alternative strategy for obtaining enantiopure (S)-atrolactic acid.
Q2: What are the limitations of the current synthetic methods for (S)-atrolactic acid, and what are potential future directions for improvement?
A2: The provided research [] highlights the limitation of achieving high enantioselectivity in the asymmetric synthesis of (S)-atrolactic acid using (S)-(+)-3-hydroxytetrahydrofuran. The reported ee of 20% indicates significant room for improvement.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

